2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride
Overview
Description
“2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride” is a chemical compound with the CAS Number: 1435803-73-8. It has a molecular weight of 282.73 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 has been used to synthesize 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine . Acylation of the amino group of oxadiazoles with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxy-benzoyl chloride, 4-isobutylbenzoyl chloride and chloroacetyl chloride yielded the acylated compounds .Molecular Structure Analysis
The InChI Code for the compound is 1S/C12H14N4O2.ClH/c13-7-11(17)14-8-12-15-10(16-18-12)6-9-4-2-1-3-5-9;/h1-5H,6-8,13H2,(H,14,17);1H . This indicates the molecular structure of the compound.Scientific Research Applications
Molecular Structure Analysis
One study detailed the synthesis of a novel oxadiazole derivative containing a benzimidazole moiety, highlighting the use of 2D NMR techniques for structural determination and isomer analysis. The study reported the ratio of dominant isomers, providing insights into the molecular structure and behavior of such compounds (Li Ying-jun, 2012).
Synthesis and Antibacterial Properties
Several studies have focused on the synthesis of oxadiazole derivatives for potential antibacterial applications. For instance:
- Derivatives of 1,3,4-oxadiazole were synthesized and found to possess significant antibacterial activity, highlighting the potential of such compounds in combating bacterial infections (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019).
- Another study synthesized 2-amino-1,3,4-oxadiazole derivatives, showing that some compounds exhibited notable antibacterial activity against Salmonella typhi, suggesting a possible application in treating bacterial infections (E. Salama, 2020).
Enzyme Inhibition and Therapeutic Potential
Some studies have explored the potential of oxadiazole derivatives as enzyme inhibitors and therapeutic agents:
- A study synthesized bi-heterocycles, including 1,3,4-oxadiazole, and evaluated their enzyme inhibition against key enzymes. The compounds demonstrated potential as therapeutic agents due to their interaction with enzymes, supported by in silico studies and cytotoxicity analysis (M. Abbasi et al., 2018).
Insight into Crystal Structure
A particular study focused on the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, providing insights into the stereochemistry and hydrogen bonding patterns. This research helps understand the molecular interactions and stability, which are crucial for potential pharmaceutical applications (A. Camerman et al., 2005).
properties
IUPAC Name |
2-amino-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2.ClH/c13-7-11(17)14-8-12-15-10(16-18-12)6-9-4-2-1-3-5-9;/h1-5H,6-8,13H2,(H,14,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMCQSFKDDTDQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=N2)CNC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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